molecular formula C16H12N4O3S B2741444 N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide CAS No. 377759-98-3

N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide

Cat. No.: B2741444
CAS No.: 377759-98-3
M. Wt: 340.36
InChI Key: PYHJJOQYRGDXHJ-UHFFFAOYSA-N
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Description

N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide is a complex heterocyclic compound that features a benzothiazole moiety, a pyrroline ring, and a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole and furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further explored for their unique properties and applications.

Mechanism of Action

The mechanism of action of N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide is unique due to its multi-functional structure, which combines the properties of benzothiazole, pyrroline, and furan moieties.

Biological Activity

N-[2-Amino-3-(benzothiazole-2-yl)-4-oxo-2-pyrroline-1-yl]-2-furancarboxamide, a compound featuring a benzothiazole moiety, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H10N4O3S\text{C}_{13}\text{H}_{10}\text{N}_4\text{O}_3\text{S}

Key Structural Features

  • Benzothiazole Ring : Known for its biological activity, this bicyclic structure contributes to the compound's pharmacological properties.
  • Pyrroline and Furancarboxamide Groups : These functional groups enhance the compound's solubility and reactivity, potentially influencing its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds related to this compound have shown significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)12.5
SK-Hep-1 (Liver)15.0
NUGC-3 (Gastric)10.0

These findings suggest that modifications in the benzothiazole structure can lead to enhanced antitumor activity.

Antimicrobial Activity

Benzothiazoles have been extensively studied for their antimicrobial properties. The compound has demonstrated efficacy against several bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLActive
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa128 µg/mLWeak

These results indicate that structural variations significantly affect the antimicrobial potency of benzothiazole derivatives .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. For example, compounds with similar structures have shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro:

Cytokine Inhibition (%) Reference
TNF-alpha75%
IL-665%

This suggests that benzothiazole derivatives may serve as potential anti-inflammatory agents.

Study on Antitumor Activity

A study conducted by Delmas et al. synthesized various benzothiazole derivatives and assessed their antitumor activity against human breast and colon cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzothiazole derivatives against resistant strains of bacteria. The study found that certain modifications led to improved activity against multidrug-resistant Staphylococcus aureus, highlighting the importance of structural optimization in drug design .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c17-14-13(16-18-9-4-1-2-6-12(9)24-16)10(21)8-20(14)19-15(22)11-5-3-7-23-11/h1-7,17,21H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHDVACJUGRHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1NC(=O)C2=CC=CO2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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